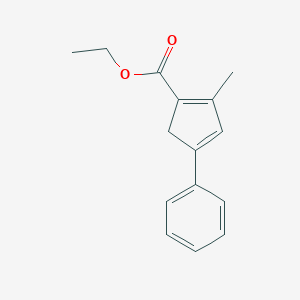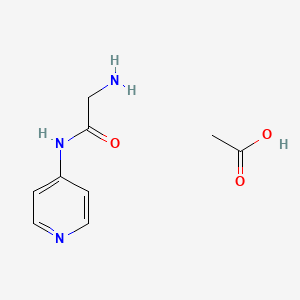
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is a chemical compound with the molecular formula C7H9N3O. It is also known as N-(4-Aminopyridin-2-yl)acetamide. This compound is of interest due to its unique structure, which includes both an acetamide and a pyridine ring, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate typically involves the reaction of 2-amino-4-pyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-4-pyridine+acetic anhydride→N-(4-Aminopyridin-2-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the expression of the aliphatic amidase operon by interacting with regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Amino-3-pyridinyl)-acetamide Hydrochloride
- N-(2-Aminoethyl)acetamide
- Phenoxy acetamide derivatives
Uniqueness
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is unique due to its specific structure, which combines an acetamide group with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
137888-65-4 |
|---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
acetic acid;2-amino-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C7H9N3O.C2H4O2/c8-5-7(11)10-6-1-3-9-4-2-6;1-2(3)4/h1-4H,5,8H2,(H,9,10,11);1H3,(H,3,4) |
InChI-Schlüssel |
IVAFKBAMENWCRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CN=CC=C1NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


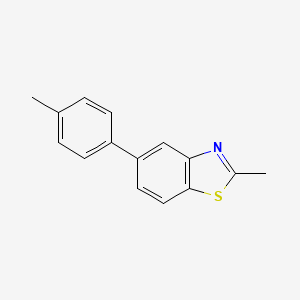
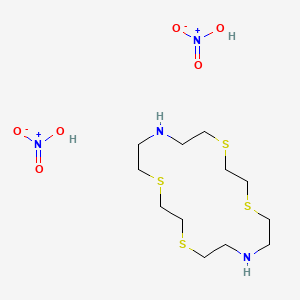
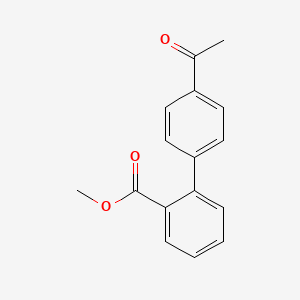
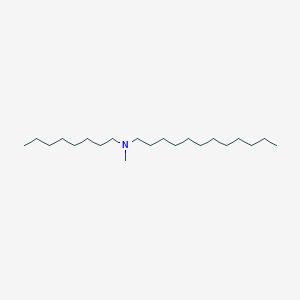
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
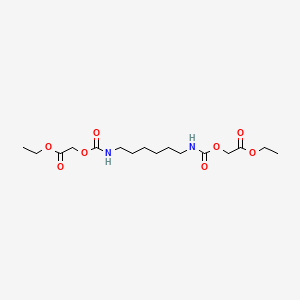
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
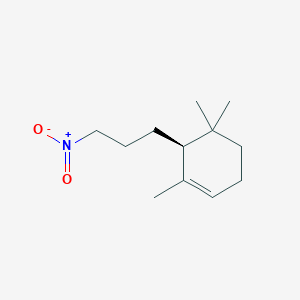

![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
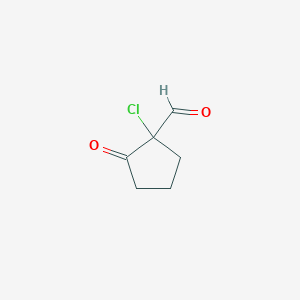
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
